molecular formula C8H6ClNO B1602500 2-Chloro-3-methoxybenzonitrile CAS No. 853331-52-9

2-Chloro-3-methoxybenzonitrile

Cat. No. B1602500
CAS RN: 853331-52-9
M. Wt: 167.59 g/mol
InChI Key: QZCKPEQQNFBXHZ-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxybenzonitrile, also known as 2-Chloro-m-anisonitrile, is a chemical compound with the linear formula H3COC6H3(Cl)CN . It has a molecular weight of 167.59 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methoxybenzonitrile has been studied using computational methods . The equilibrium geometry, frequency vibrational assignments, IR activities, and Raman intensities were determined using the B3LYP method .

Scientific Research Applications

Pharmacology: Potential Therapeutic Precursor

In pharmacology, 2-Chloro-3-methoxybenzonitrile may serve as a precursor for synthesizing compounds with potential therapeutic effects. Its structure allows for further functionalization, which could lead to the development of new drugs .

Material Science: Organic Electronic Materials

This compound is utilized in material science for the synthesis of organic electronic materials due to its ability to donate electrons and participate in charge transfer processes. It could be instrumental in creating components for organic solar cells and light-emitting diodes .

Chemical Synthesis: Building Block for Complex Molecules

2-Chloro-3-methoxybenzonitrile: acts as a versatile building block in chemical synthesis. It can undergo various reactions, including nucleophilic substitution, to create complex molecules for further research and industrial applications .

Agriculture: Synthesis of Agrochemicals

While direct applications in agriculture are not explicitly mentioned, the compound’s role in synthesizing other chemicals suggests potential use in creating agrochemicals like pesticides or herbicides, subject to further research and development .

Environmental Science: Analyzing Pollutant Degradation

In environmental science, 2-Chloro-3-methoxybenzonitrile could be studied for its degradation products and their environmental impact. Understanding its breakdown could inform pollution control strategies .

Analytical Chemistry: Chromatography Standards

The compound may be used in analytical chemistry as a standard or reference material in chromatographic analysis, helping to identify and quantify substances within a sample .

Biochemistry: Molecular Interaction Studies

In biochemistry, 2-Chloro-3-methoxybenzonitrile could be used to study molecular interactions, especially those involving electron-rich molecules. Its properties might help in understanding the biochemical pathways and reactions .

Industrial Uses: Intermediate for Dyes and Pigments

Industrially, it can be an intermediate in the synthesis of dyes and pigments. Its methoxy and chloro groups make it a candidate for creating colorants with specific properties for textiles and inks .

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxybenzonitrile is not well-documented, as it is primarily used for research and development purposes .

Safety and Hazards

2-Chloro-3-methoxybenzonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

2-chloro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCKPEQQNFBXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584733
Record name 2-Chloro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methoxybenzonitrile

CAS RN

853331-52-9
Record name 2-Chloro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-methoxybenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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